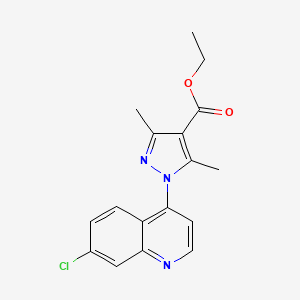

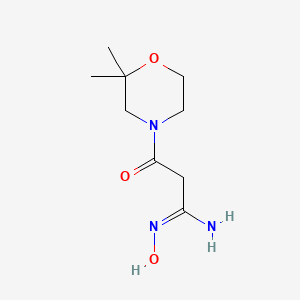

![molecular formula C8H7N3O3S B2556905 2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 873544-80-0](/img/structure/B2556905.png)

2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C8H7N3O3S and a molecular weight of 225.22 . It is also known by its IUPAC name, 2-amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O3S/c1-14-5-3-2-4 (7 (12)13)15-6 (3)11-8 (9)10-5/h2H,1H3, (H,12,13) (H2,9,10,11) . This code provides a detailed representation of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

The predicted melting point of this compound is 176.47° C, and its predicted boiling point is approximately 567.4° C at 760 mmHg . The compound has a predicted density of approximately 1.6 g/cm^3 and a refractive index of n 20D 1.75 .Applications De Recherche Scientifique

Synthesis and Peptidomimetic Applications

2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid is utilized as a building block in the synthesis of peptidomimetics. It has been incorporated as an N-terminal moiety in peptide synthesis, both in solution and solid-phase, using various methodologies. This demonstrates its potential in the creation of novel peptide analogues (Bissyris et al., 2005).

Novel Synthesis Methods

Research has focused on developing new methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. This includes direct formation techniques and reactions with various amines and acetylating agents, expanding the versatility of these compounds in synthetic chemistry (Santilli et al., 1971).

Biological Activity Research

The synthesis of specific thieno[2,3-d]pyrimidine derivatives and their evaluation for biological activities, such as antibacterial and antifungal properties, has been a significant area of research. This includes investigations into optimal synthesis conditions and the assessment of the compounds' effectiveness against various microorganisms (Sun Xiao-hong, 2012).

Advanced Synthesis Techniques

Advanced synthetic techniques, such as solid-phase synthesis, have been employed to create derivatives of thieno[2,3-d]pyrimidine. These methods provide efficient pathways to synthesize biologically active scaffolds and demonstrate the compound's adaptability in modern synthetic strategies (Seohyeon Ahn & Moon-Kook Jeon, 2021).

Infrared Spectroscopy Studies

Infrared spectroscopy has been used to study 2-amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid and its derivatives. This research provides insights into the molecular structure and properties of these compounds, which is crucial for understanding their chemical behavior and potential applications (J. L. Bogunovic et al., 2000).

Mécanisme D'action

Propriétés

IUPAC Name |

2-amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c1-14-5-3-2-4(7(12)13)15-6(3)11-8(9)10-5/h2H,1H3,(H,12,13)(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRABRYKLQXHAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(SC2=NC(=N1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B2556824.png)

![7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride](/img/structure/B2556825.png)

![4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556828.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2556830.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(4-bromophenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2556837.png)

![2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2556840.png)